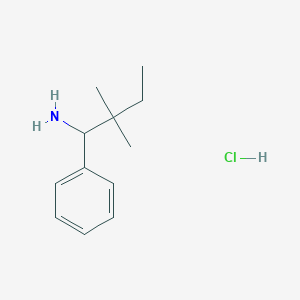
2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride” is a chemical compound with the molecular formula C12H20ClN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride” can be represented as 1S/C12H19N.ClH/c1-4-12(2,3)11(13)10-8-6-5-7-9-10;/h5-9,11H,4,13H2,1-3H3;1H .Physical And Chemical Properties Analysis
“2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride” is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Chiral Arene Ruthenium Complexes
One study highlights the use of a related compound, (R)-3-phenylbutanol, which can be transformed into a novel enantiopure ligand, showcasing its potential in forming chiral-at-metal p-tethered arene ruthenium(II) complexes. This process involves an intramolecular arene ligand displacement reaction, leading to complexes with good diastereoselectivities for various amines, demonstrating the compound's utility in asymmetric synthesis and catalysis (Pinto et al., 2004).
Structurally Diverse Library Generation
Another study shows the application of a ketonic Mannich base derived from 2-acetylthiophene, utilized in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process highlights the compound's role in facilitating various chemical reactions, leading to the synthesis of dithiocarbamates, thioethers, and other heterocyclic compounds, underscoring its importance in organic synthesis and drug discovery (Roman, 2013).
Kinetics of Amination
Research into the kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane provides insights into the reactivity and mechanisms underlying chemical reactions involving similar amines. The study examines the effect of hydrophilic groups on reaction rates, contributing to a deeper understanding of polymer modification processes (Kawabe & Yanagita, 1971).
Direct Reductive Amination
The use of phenylsilane as a stoichiometric reductant in the direct reductive amination of aldehydes and ketones, catalyzed by dibutyltin dichloride, showcases the compound's role in synthetic organic chemistry. This study indicates the potential of such compounds in simplifying the synthesis of complex amines, which are valuable in pharmaceutical chemistry (Apodaca & Xiao, 2001).
Free Radical Photopolymerization
In the context of polymer science, a study on the role of multivalent atom-containing amines in free radical photopolymerization under air reveals the compound's utility in improving polymerization rates and final conversion percentages. This research underscores the significance of such amines in developing new materials and enhancing polymerization processes under challenging conditions (El-Roz et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2,2-dimethyl-1-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(2,3)11(13)10-8-6-5-7-9-10;/h5-9,11H,4,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHUEQWRNXJKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-phenylbutan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

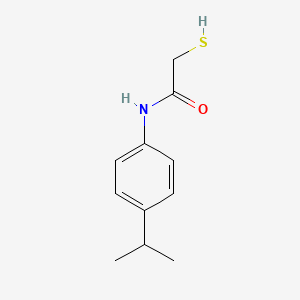
![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)
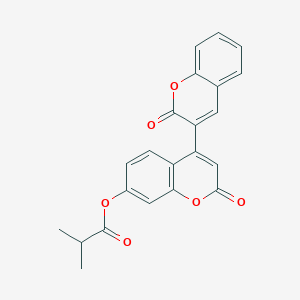
![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)
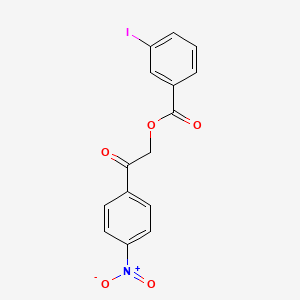
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
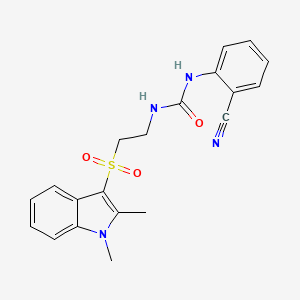
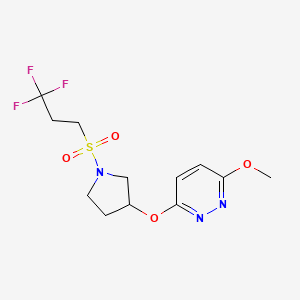
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)
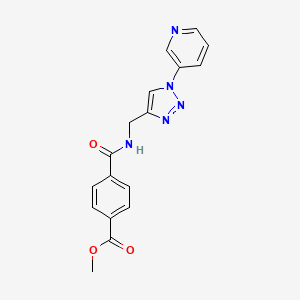
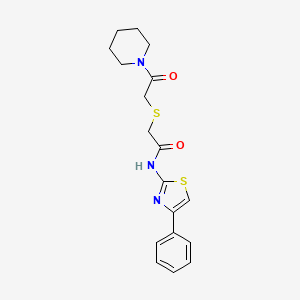
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2607266.png)